2,3-Dihydroxypropyl 3-(4-hydroxyphenyl)prop-2-enoate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroxypropyl 3-(4-hydroxyphenyl)prop-2-enoate typically involves the esterification of 4-hydroxycinnamic acid (p-coumaric acid) with glycerol. The reaction is usually catalyzed by an acid or base, and the conditions may vary depending on the desired yield and purity. Commonly used catalysts include sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of immobilized catalysts and automated systems can further optimize the reaction conditions and product recovery .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydroxypropyl 3-(4-hydroxyphenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The double bond in the prop-2-enoate moiety can be reduced to form saturated derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) is typical.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine are used.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of saturated esters.
Substitution: Formation of ethers or esters with various functional groups.
Scientific Research Applications
2,3-Dihydroxypropyl 3-(4-hydroxyphenyl)prop-2-enoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its role in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the formulation of UV-curable inks and coatings, as well as in the production of biodegradable polymers
Mechanism of Action
The mechanism of action of 2,3-Dihydroxypropyl 3-(4-hydroxyphenyl)prop-2-enoate involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, thereby reducing oxidative stress.
Anti-inflammatory Effects: The compound can inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX).
Drug Delivery: The ester linkage can be hydrolyzed in vivo to release active pharmaceutical ingredients in a controlled manner
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydroxypropyl 3-(3,4-dihydroxyphenyl)prop-2-enoate: Similar structure but with an additional hydroxyl group on the phenyl ring.
3-(4-Hydroxyphenyl)prop-2-enoic acid: Lacks the dihydroxypropyl moiety.
2,4-Dihydroxyhydrocinnamic acid: Similar phenylpropanoid structure but with different hydroxylation pattern .
Uniqueness
2,3-Dihydroxypropyl 3-(4-hydroxyphenyl)prop-2-enoate is unique due to its combination of hydroxyl groups and ester linkage, which confer specific chemical reactivity and biological activity.
Properties
IUPAC Name |
2,3-dihydroxypropyl 3-(4-hydroxyphenyl)prop-2-enoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c13-7-11(15)8-17-12(16)6-3-9-1-4-10(14)5-2-9/h1-6,11,13-15H,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUQSZTOOHLGKGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)OCC(CO)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10711978, DTXSID501219984 | |
Record name | 2,3-Dihydroxypropyl 3-(4-hydroxyphenyl)prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10711978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Dihydroxypropyl 3-(4-hydroxyphenyl)-2-propenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501219984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63529-09-9, 106055-11-2 | |
Record name | 2,3-Dihydroxypropyl 3-(4-hydroxyphenyl)-2-propenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63529-09-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dihydroxypropyl 3-(4-hydroxyphenyl)prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10711978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Dihydroxypropyl 3-(4-hydroxyphenyl)-2-propenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501219984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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